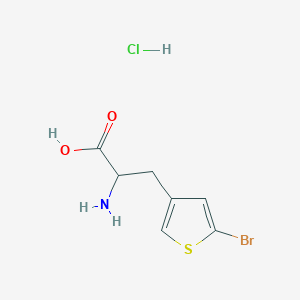
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2460756-10-7 . It has a molecular weight of 286.58 and its IUPAC name is 2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride . It is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 286.58 .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
"2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride" and similar compounds have been explored for fluorescence derivatization, which is crucial for biological assays. For instance, amino acids have been derivatized to enhance fluorescence for better analysis in biological contexts. A study demonstrated the coupling of amino acids with specific derivatizing agents, resulting in derivatives that exhibit strong fluorescence, ideal for physiological assays (Frade et al., 2007).
Corrosion Inhibition
Compounds structurally related to "2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride" have shown effectiveness in corrosion inhibition, particularly for protecting metals in acidic environments. Schiff bases derived from amino acids, for example, have been synthesized and applied as corrosion inhibitors for carbon steel and stainless steel, demonstrating significant inhibition efficiency and suggesting potential for industrial applications in metal preservation (Vikneshvaran & Velmathi, 2019); (Vikneshvaran & Velmathi, 2017).
Synthesis of Pharmacologically Active Compounds
Research has also focused on synthesizing new derivatives with expected pharmacological activities, including anticancer properties. For example, S-glycosyl and S-alkyl derivatives of triazinone compounds, which were synthesized using halo compounds including bromides similar to "2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride," displayed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIVLBGQPRGTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)
![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)



![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)
![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)
